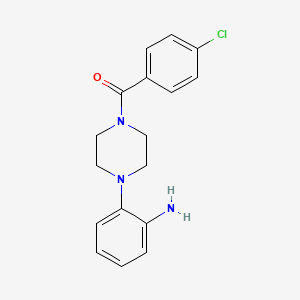

(4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

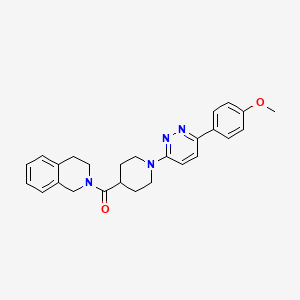

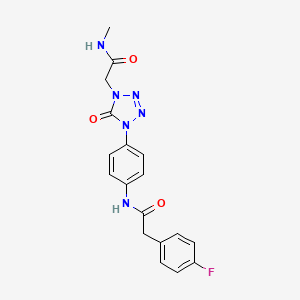

4-(2-Aminophenyl)piperazin-1-yl)(4-chlorophenyl)methanone, also known as 4-Amino-4-chloro-piperidin-1-yl-phenyl-methanone, is a synthetic compound used in a variety of scientific research applications. It is a piperazine derivative of 4-chlorophenylmethanone and is a highly potent inhibitor of a variety of enzymes, including the cytochrome P450 enzymes. This compound has a wide range of potential applications in the field of pharmacology and biochemistry.

Scientific Research Applications

Antimicrobial Activity

(a): Hybrid Norfloxacin Derivatives Researchers have synthesized hybrid molecules by combining ACPMP with thiazolidinedione moieties. These hybrids were designed to enhance the antimicrobial activity of norfloxacin, a well-known quinolone antibiotic. The goal was to create compounds with a novel binding mode to DNA gyrase, thereby increasing antibacterial efficacy and combating quinolone-resistant bacterial strains. Additionally, the thiazolidinedione component contributes to anti-pathogenicity by preventing biofilm formation .

(b): Gram-Negative and Gram-Positive Strains ACPMP derivatives demonstrated promising direct activity against Gram-negative bacterial strains. Furthermore, they exhibited anti-biofilm activity against Gram-positive strains. These findings suggest potential clinical applications in treating bacterial infections and biofilm-related complications .

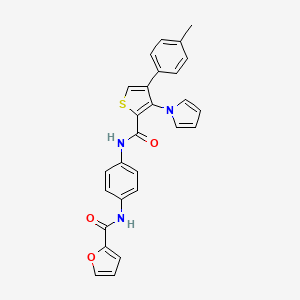

Anticancer Potential

ACPMP and its derivatives have been investigated for their anticancer properties. While specific studies on ACPMP itself are limited, its structural features make it an interesting candidate for further exploration. Researchers have strategically incorporated amino and sulfonamide groups into similar scaffolds, resulting in enhanced therapeutic properties. Further studies are needed to elucidate its exact mechanisms and potential as an anticancer agent .

Tyrosine Kinase Inhibition

ACPMP derivatives have structural similarities to imatinib, a widely used therapeutic agent for treating leukemia. Imatinib specifically inhibits tyrosine kinases. Although ACPMP has been characterized primarily as its piperazin-1-ium salt, further investigations into its tyrosine kinase inhibition potential could reveal novel applications in cancer therapy .

Mechanism of Action

Target of Action

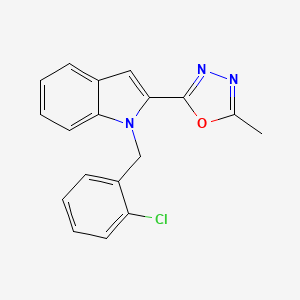

Similar compounds with a piperazine ring have been found to interact with various receptors . For instance, compounds with a piperazine ring have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that similar compounds interact with their targets and cause changes in cellular processes . For instance, some compounds with a piperazine ring have been found to inhibit cell viability in certain cancer cells .

Biochemical Pathways

Similar compounds have been found to affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Pharmacokinetics

Similar compounds with a piperazine ring have been found to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to produce loss of cell viability in certain cancer cells .

properties

IUPAC Name |

[4-(2-aminophenyl)piperazin-1-yl]-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O/c18-14-7-5-13(6-8-14)17(22)21-11-9-20(10-12-21)16-4-2-1-3-15(16)19/h1-8H,9-12,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZBGVFRBBIAOPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[(2,5-dimethylphenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2787825.png)

![3-(2-chlorobenzyl)-8-fluoro-5-(3-methoxybenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2787838.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-methylphenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2787840.png)

![[6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-yl]-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2787844.png)

![4-[[(1R)-1-Carboxy-2-methylpropyl]amino]-3-chlorobenzoic acid](/img/structure/B2787845.png)